molecular formula C22H22N5OS.Cl<br>C22H22ClN5OS B12707075 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride CAS No. 85409-40-1

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride

Cat. No.: B12707075
CAS No.: 85409-40-1
M. Wt: 440.0 g/mol
InChI Key: WXVUDEALDLWLFM-UHFFFAOYSA-N
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Description

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride is a synthetic azo dye derivative engineered from a thiazolium cation scaffold, a structure known for its utility in creating fluorescent probes and sensitizers [https://pubchem.ncbi.nlm.nih.gov/]. The core research value of this compound lies in its potential application as a specialized sensitizer in photodynamic therapy (PDT) research and as a staining agent in bioimaging. Its molecular architecture integrates an indole-based azo chromophore, which is responsible for strong visible light absorption, with a cationic thiazolium moiety that promotes solubility and interaction with biological membranes [https://www.sciencedirect.com/topics/chemistry/azo-compound]. The mechanism of action, particularly in a photochemical context, is hypothesized to involve the efficient generation of singlet oxygen or other reactive oxygen species (ROS) upon photoexcitation, leading to targeted oxidative damage in cellular models. This makes it a candidate compound for investigating novel photosensitizing strategies against cancer cells or microorganisms. Furthermore, the presence of the azo group (-N=N-) allows it to function as a colorimetric sensor, with potential use in developing assays for detecting specific metal ions or biomolecules based on chromogenic shifts. Researchers are exploring its use in the fabrication of advanced materials, including dye-sensitized solar cells (DSSCs), where its absorption profile could contribute to light-harvesting efficiency [https://pubs.acs.org/doi/10.1021/ar900263n].

Properties

CAS No.

85409-40-1

Molecular Formula

C22H22N5OS.Cl
C22H22ClN5OS

Molecular Weight

440.0 g/mol

IUPAC Name

N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride

InChI

InChI=1S/C22H21N5OS.ClH/c1-23-19(28)12-13-27-14-15-29-22(27)25-24-20-17-10-6-7-11-18(17)26(2)21(20)16-8-4-3-5-9-16;/h3-11,14-15H,12-13H2,1-2H3;1H

InChI Key

WXVUDEALDLWLFM-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC[N+]1=C(SC=C1)N=NC2=C(N(C3=CC=CC=C32)C)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride typically involves multi-step organic reactions. The process may start with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors might be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolium compounds can exhibit anticancer properties. The unique azo linkage in this compound may enhance its ability to interact with biological targets. Studies have shown that similar compounds can induce apoptosis in cancer cells by disrupting cellular functions and promoting oxidative stress .

Antimicrobial Properties

Thiazolium derivatives are often investigated for their antimicrobial activities. Preliminary studies suggest that 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride may possess significant antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents .

Dye Synthesis

The compound's azo group makes it suitable for applications in dye synthesis. Azo dyes are widely used in textiles and food industries due to their vivid colors and stability. The thiazolium structure could potentially enhance the dyeing properties, such as solubility and lightfastness, leading to improved performance in various applications .

Conductive Polymers

Research into conductive polymers has identified thiazolium salts as effective dopants for enhancing electrical conductivity. The incorporation of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride into polymer matrices may lead to the development of advanced materials for electronic applications, including sensors and transistors .

Photovoltaic Devices

The compound's unique electronic properties suggest potential applications in organic photovoltaic devices. Its ability to absorb light and facilitate charge transfer could improve the efficiency of solar cells, making it a subject of ongoing research in renewable energy technologies .

Case Study 1: Anticancer Research

A study conducted by Zhang et al. (2020) investigated the effects of various thiazolium derivatives on human cancer cell lines. The results indicated that compounds similar to 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride demonstrated significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for therapeutic development .

Case Study 2: Dye Performance Analysis

In a comparative study published by Lee et al. (2021), the dyeing efficiency of several azo compounds was evaluated on cotton fabrics. The findings revealed that the inclusion of thiazolium-based dyes resulted in brighter colors and better wash fastness compared to conventional dyes, highlighting the potential industrial applications of this compound .

Mechanism of Action

The mechanism of action of 3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Features of Structurally Related Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Applications Toxicity Data
3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride N/A C22H23ClN6OS (inferred) ~477.0 (inferred) - Thiazolium core
- Azo-linked 1-methyl-2-phenylindole
- 3-(Methylamino)-3-oxopropyl group
Dye (hypothetical) No direct data; inferred mutagenicity
C.I. Basic Red 29 42373-04-6 C20H20N4O4S2 444.52 - Thiazolium core
- Azo-linked indole
- Simpler substituents
Textile dye Mutagenic (1 mg/plate in Salmonella)
3-(3-Amino-3-oxopropyl)-2-((4-(diethylamino)phenyl)azo)-6-ethoxybenzothiazolium chloride N/A C25H30ClN6O2S 533.12 - Benzothiazolium core
- Ethoxy group
- 3-Amino-3-oxopropyl group
Diagnostic agent Not reported
Pudexacianinium chloride N/A C84H98ClN4O35 ~1800.0 - Cyclodextrin-conjugated indolium
- Complex azo and ethylene linkers
Diagnostic imaging No toxicity data

Key Differences and Implications

Core Structure: The target compound uses a thiazolium core, whereas pudexacianinium chloride () employs a benzo[e]indolium core with cyclodextrin modifications for diagnostic use . Benzothiazolium derivatives () exhibit enhanced solubility due to ethoxy groups but lack indole moieties .

Substituent Effects: The 3-(methylamino)-3-oxopropyl group in the target compound differs from the 3-amino-3-oxopropyl group in ’s benzothiazolium dye. The methyl substitution may reduce polarity, affecting solubility and interaction with biological targets .

Applications: While Basic Red 29 is a commercial dye, pudexacianinium chloride’s cyclodextrin conjugation enables use in diagnostics . The target compound’s indole-azo-thiazolium structure may favor textile dyeing or photodynamic therapy, though further studies are needed.

Contradictions in Literature

  • CAS Number Ambiguity: and both reference "C.I. Basic Red 29" but assign different CAS numbers (4208-80-4 and 42373-04-6) and molecular formulas.

Biological Activity

3-(3-(Methylamino)-3-oxopropyl)-2-((1-methyl-2-phenyl-1H-indol-3-yl)azo)thiazolium chloride, also known by its CAS number 85409-40-1, is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C22H22ClN5OS
Molecular Weight 439.96 g/mol
IUPAC Name N-methyl-3-[2-[(1-methyl-2-phenylindol-3-yl)diazenyl]-1,3-thiazol-3-ium-3-yl]propanamide;chloride
CAS Number 85409-40-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thiazolium core, followed by the introduction of the indole and azo groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for successful synthesis .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate various biochemical pathways, which can lead to therapeutic effects such as:

  • Anticancer Activity : Recent studies have demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to thiazolium chloride have shown efficacy in inducing apoptosis in lung adenocarcinoma (A549) and colorectal adenocarcinoma (DLD-1) cells through caspase activation .
  • Antimicrobial Properties : Thiazole derivatives are also being investigated for their antimicrobial properties. They may inhibit bacterial growth by disrupting cellular processes or acting on specific microbial enzymes .

Research Findings

Several studies have explored the biological activity of thiazole derivatives, highlighting their potential as therapeutic agents:

  • Cytotoxicity Assays : In vitro assays using MTT assays have been employed to assess the cytotoxic effects of thiazole-based compounds on cancer cell lines. Results indicate that these compounds can significantly reduce cell viability at certain concentrations .
  • Apoptosis Induction : Research has shown that thiazole derivatives can promote apoptosis in cancer cells, evidenced by increased caspase-3 activity and morphological changes consistent with programmed cell death .

Case Studies

A notable study focused on the synthesis and evaluation of novel azothiazoles revealed promising anticancer activities. The synthesized compounds were tested against human cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis through various molecular mechanisms .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and what key reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves coupling azo-thiazole precursors with indole derivatives under acidic reflux. For example, Method A ( ) uses 2-aminothiazol-4(5H)-one or aryl-substituted analogs (1.0 equiv) and 3-formyl-1H-indole-2-carboxylate (1.1 equiv) in acetic acid with sodium acetate (2.0 equiv) as a base. Refluxing for 3–5 hours under nitrogen ensures cyclization and azo-bond formation. Critical parameters include:

  • Molar ratios : Excess aldehyde (1.1 equiv) drives the reaction to completion.
  • Catalyst : Sodium acetate neutralizes HCl byproducts, enhancing reaction efficiency .
  • Purification : Recrystallization from DMF/acetic acid removes unreacted starting materials .

Basic: Which spectroscopic and crystallographic techniques are essential for confirming structural integrity?

Methodological Answer:

  • 1H/13C NMR : Assigns proton environments (e.g., methylamino protons at δ 2.8–3.2 ppm, azo-bond resonance near δ 7.5–8.5 ppm) and confirms substitution patterns .
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • X-ray Crystallography : Resolves crystal packing and validates stereochemistry, as demonstrated for similar thiazolidinones (e.g., C–H···O interactions in ) .

Advanced: How can synthesis protocols be optimized to minimize byproducts, and what analytical methods monitor progress?

Methodological Answer:

  • Byproduct Mitigation :
    • Use triethylamine (Et3N) to scavenge HCl (e.g., in phosphazene syntheses, ), reducing side reactions.
    • Optimize solvent polarity (e.g., THF vs. acetic acid) to control reaction kinetics .
  • Monitoring Tools :
    • TLC (Rf comparison with standards) tracks intermediate formation.
    • HPLC-MS quantifies byproducts (e.g., unreacted indole derivatives) .

Advanced: How are contradictions in spectroscopic or crystallographic data resolved for novel derivatives?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR/IR with X-ray diffraction to confirm bond lengths and angles (e.g., resolved thiazolidinone tautomerism via crystallography).
  • Computational Modeling : DFT calculations (e.g., Gaussian 09) predict NMR shifts or vibrational spectra, identifying discrepancies between experimental and theoretical data .
  • Controlled Replicates : Repeat syntheses under inert conditions to rule out oxidation artifacts .

Advanced: How do aryl substituents on the thiazole ring affect electronic properties and bioactivity?

Methodological Answer:

  • Electronic Tuning : Introduce electron-withdrawing groups (e.g., -Br, -CF3) via Suzuki-Miyaura coupling to lower LUMO energy, enhancing electrophilic reactivity ( ).
  • Bioactivity Assessment :
    • Docking Studies : AutoDock Vina evaluates binding affinity to targets (e.g., CDK1 kinase in ).
    • SAR Analysis : Compare IC50 values of analogs (e.g., fluorophenyl vs. methoxyphenyl substituents) to identify pharmacophores .

Advanced: What methodologies assess environmental stability and ecotoxicological risks?

Methodological Answer:

  • Environmental Fate Studies :
    • Hydrolysis/Kinetics : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via LC-MS ( ).
    • Partition Coefficients : Measure log Kow (octanol-water) to predict bioaccumulation potential .
  • Ecotoxicology :
    • Microcosm Assays : Expose Daphnia magna or algal populations to sublethal doses, quantifying growth inhibition or oxidative stress markers (e.g., MDA levels) .

Advanced: How can reaction mechanisms for azo-thiazolium formation be elucidated?

Methodological Answer:

  • Isotopic Labeling : Use 15N-labeled amines to track azo-bond formation via 15N NMR.
  • Kinetic Profiling : Conduct time-resolved FTIR to identify intermediates (e.g., hydrazone formation precedes cyclization) .
  • Computational Studies : Simulate transition states (e.g., using ORCA) to determine rate-limiting steps (e.g., nucleophilic attack on the aldehyde) .

Advanced: What experimental designs evaluate the compound’s photostability in biological systems?

Methodological Answer:

  • Photolysis Chambers : Expose the compound to UV-Vis light (λ = 300–500 nm) in PBS or cell culture media, quantifying degradation via HPLC.
  • Reactive Oxygen Species (ROS) Detection : Use fluorescent probes (e.g., DCFH-DA) in HEK293 cells to assess light-induced ROS generation .

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